2-(1H-indazol-7-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1502277-43-1 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(1H-indazol-7-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)4-6-2-1-3-7-5-10-11-9(6)7/h1-3,5H,4H2,(H,10,11)(H,12,13) |
InChI Key |
QVUJIOKPYCPADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)NN=C2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Indazole Acetic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(1H-indazol-7-yl)acetic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can piece together the intricate connectivity of the molecule.
¹H NMR Analysis of Indazole and Acetic Acid Protons
Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms within the this compound molecule. The spectrum displays distinct signals corresponding to the protons on the indazole ring and the methylene (B1212753) group of the acetic acid side chain. For instance, in a related compound, 2-(7-nitro-1H-indol-3-yl)acetic acid, the methylene protons (CH₂) of the acetic acid group appear as a singlet at approximately 3.82 ppm in DMSO-d₆. nih.gov The protons on the aromatic indazole ring typically resonate in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing insight into their relative positions. The acidic proton of the carboxyl group is also observable, often as a broad singlet.
¹³C NMR for Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy is instrumental in confirming the carbon framework of this compound. mdpi.com Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete mapping of the carbon skeleton. mdpi.com In indazole derivatives, the chemical shifts of the carbon atoms in the heterocyclic ring are particularly diagnostic for assigning the structure and distinguishing between isomers. mdpi.com For example, in N-1 and N-2 substituted indazoles, the ¹³C NMR spectra show significant differences that are used to establish the position of substitution. mdpi.com
Below is an interactive table detailing the ¹³C NMR chemical shifts for a related indazole carboxylic acid derivative, which illustrates the typical chemical shift ranges for the carbon atoms in such structures.
| Carbon Atom | Chemical Shift (δ in ppm) |
| C-3 | 123.5 |
| C-3a | 122.0 |
| C-4 | 120.9 |
| C-5 | 127.1 |
| C-6 | 121.5 |
| C-7 | 110.1 |
| C-7a | 140.2 |
| CH₂ | 50.8 |
| C=O | 170.6 |
Note: Data is for a representative indazole carboxylic acid and serves as an illustrative example.
¹⁵N NMR for Nitrogen Atom Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms within the indazole ring. csic.es The chemical shifts of N-1 and N-2 are sensitive to tautomerism and substitution patterns. csic.es For instance, in studies of (1H-indazol-1-yl)methanol derivatives, ¹⁵N NMR data was crucial for confirming the N-1 substituted isomer. csic.es These experimental data are often complemented by theoretical calculations to provide a robust characterization of the nitrogen atoms. csic.es
Application of GIAO Calculations in NMR Data Interpretation
Gauge-Invariant Atomic Orbital (GIAO) calculations are a powerful theoretical tool used to predict and interpret NMR chemical shifts. csic.escsic.es This method has been successfully applied to various indazole derivatives to provide a sound theoretical basis for experimental observations. csic.escsic.es By calculating the absolute shieldings of the nuclei, which are then converted to chemical shifts, GIAO calculations at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement with experimental ¹H, ¹³C, and ¹⁵N NMR data for related indazole systems. csic.esacs.org This computational approach aids in the unambiguous assignment of complex spectra and helps in understanding the electronic structure of the molecule. acs.org
X-ray Diffraction Studies for Solid-State Structure
Elucidation of Molecular Architecture and Conformation
Single-crystal X-ray diffraction studies on derivatives of indazole acetic acid have revealed their detailed molecular architecture. csic.es For example, the crystal structure of indazol-2-yl-acetic acid, an isomer of the title compound, confirmed its molecular connectivity and showed a supramolecular architecture involving intermolecular hydrogen bonds between the carboxylic acid proton and the N1 atom of an adjacent molecule. mdpi.comrug.nl Similar studies on other indazole derivatives have provided insights into their planarity and the orientation of substituents. researchgate.net The thermal ellipsoids from these studies offer a visual representation of the atomic positions and their thermal vibrations within the crystal. csic.es
Below is an interactive table summarizing key crystallographic parameters for a representative indazole derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 14.567 |
| β (°) | 109.87 |
| Volume (ų) | 752.1 |
| Z | 4 |
Note: Data is for a representative indazole derivative and serves as an illustrative example.
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding)
The definitive method for analyzing supramolecular interactions in the solid state is single-crystal X-ray diffraction. While a specific crystal structure for this compound is not prominently documented in available literature, the analysis of its isomer, indazol-2-yl-acetic acid, provides significant insight into the hydrogen bonding capabilities of this class of compounds.
In the crystal structure of indazol-2-yl-acetic acid, the molecules arrange themselves into a complex supramolecular architecture. researchgate.netmdpi.comrug.nl This assembly is primarily directed by strong intermolecular hydrogen bonds. Specifically, a hydrogen bond forms between the hydroxyl group of the carboxylic acid (O-H, the donor) and the N1 nitrogen atom of the indazole ring of an adjacent molecule (the acceptor). researchgate.netmdpi.comrug.nl This O-H···N interaction is a recurring motif that links the molecules into chains or more complex networks. researchgate.netmdpi.com The formation of hydrogen-bonded dimers is a common feature in the crystal structures of carboxylic acids and has been observed in related indazole derivatives. iucr.org
These interactions are crucial as they dictate the crystal packing, influence physical properties like melting point and solubility, and can be relevant to how the molecule interacts with biological targets.
Table 1: Representative Hydrogen Bond Geometry in Indazol-2-yl-acetic acid Note: Data is for the isomer indazol-2-yl-acetic acid and serves as a key example of interactions in this compound family. researchgate.netmdpi.comrug.nl
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| O2 | H | N1 | n/a | n/a | n/a | n/a |
(Specific distances and angles for this compound would require dedicated crystallographic analysis of that specific compound.)
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O₂), the calculated molecular weight is approximately 176.17 g/mol . nih.gov
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. nih.gov It typically generates intact molecular ions with minimal fragmentation. In positive ion mode, the protonated molecule, [M+H]⁺, is observed, while in negative ion mode, the deprotonated molecule, [M-H]⁻, is detected. nih.gov
For the isomeric compound 2-(1H-indazol-4-yl)acetic acid, ESI-MS analysis shows the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 177. rroij.com Given that this compound has the same molecular formula, it is expected to exhibit the same primary ions. Predicted data confirms the expected [M+H]⁺ ion at m/z 177.06586 and the [M-H]⁻ ion at m/z 175.05130. uni.lu
Table 2: Predicted ESI-MS Adducts for this compound
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 177.06586 |
| [M-H]⁻ | 175.05130 |
| [M+Na]⁺ | 199.04780 |
| [M+NH₄]⁺ | 194.09240 |
| [M+K]⁺ | 215.02174 |
| [M+HCOO]⁻ | 221.05678 |
| Data based on predicted values from PubChemLite. uni.lu |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.
The calculated monoisotopic mass of this compound (C₉H₈N₂O₂) is 176.05858 Da. uni.lu An HRMS experiment would aim to measure this value with high accuracy. For example, in a positive-ion mode ESI-TOF experiment, the expected ion would be [M+H]⁺.
Table 3: Illustrative HRMS Data for this compound
| Ion Formula | Calculated m/z | Found m/z | Difference (ppm) |
| [C₉H₉N₂O₂]⁺ | 177.06586 | 177.06591 | 0.28 |
| The "Found m/z" and "Difference" values are illustrative examples demonstrating typical HRMS accuracy. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing its bonds to vibrate. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.
The most characteristic feature of the carboxylic acid group is a very broad absorption band for the O-H stretch, typically appearing in the range of 3300-2500 cm⁻¹. researchgate.net This broadness is a result of strong hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band around 1700 cm⁻¹. The N-H bond of the indazole ring is expected to produce a moderate absorption band around 3300 cm⁻¹. Additionally, absorptions corresponding to aromatic C-H stretching and C=C ring stretching will be present in the fingerprint region.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Broad, Strong |
| ~3300 | Indazole | N-H Stretch | Moderate |
| ~3050 | Aromatic Ring | C-H Stretch | Moderate |
| ~1700 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| 1600 - 1450 | Aromatic Ring | C=C Stretch | Moderate |
Computational and Theoretical Investigations of 2 1h Indazol 7 Yl Acetic Acid and Analogues
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary method for investigating the physicochemical properties of indazole derivatives. nih.govresearchgate.net These calculations allow for the exploration of molecular structure, electronic distribution, and reactivity at the quantum level, providing a theoretical framework that complements experimental findings. tandfonline.com
The electronic characteristics of a molecule are fundamental to its reactivity. DFT calculations are frequently used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. researchgate.net
The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These parameters, along with others like electronegativity and global hardness, provide valuable information for predicting how a molecule will interact with other chemical species, including biological receptors. nih.gov For instance, studies on various indazole derivatives have used DFT to calculate these properties to understand their potential as corrosion inhibitors or their interaction with biological targets. nih.govresearchgate.net
Table 1: Calculated Electronic Properties of Representative Indazole Analogues using DFT
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| 4-chloro-1H-indazole | -6.95 | -0.95 | 6.00 | B3LYP/6-31G++(d,p) |
| 4-amino-1H-indazole | -5.74 | -0.38 | 5.36 | B3LYP/6-31G++(d,p) |
| 2-(5-nitro-1-H-indazol-1-yl) acetic acid (Conformer C1) | -7.33 | -3.52 | 3.81 | B3LYP/6-311++G** |
| Indazole-3-carboxamide derivative (8a) | -6.21 | -1.13 | 5.08 | B3LYP/6-311+ |
This table is illustrative and compiles data from analogous compounds to show typical calculated values. Data sourced from references nih.govresearchgate.nettandfonline.com.
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, depending on the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov Computational studies consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net DFT calculations can quantify this energy difference, providing insights into the equilibrium population of each tautomer in different environments. researchgate.netnih.gov
Furthermore, molecules with flexible side chains, such as the acetic acid group in 2-(1H-indazol-7-yl)acetic acid, can exist in multiple conformations. DFT calculations are employed to map the potential energy surface and identify stable conformers. tandfonline.comresearchgate.net For example, a theoretical study on the related compound 2-(5-nitro-1H-indazol-1-yl)acetic acid identified two stable conformers, with their relative stabilities justified through Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations. tandfonline.com The analysis of rotational barriers and energy differences between conformers is crucial for understanding the molecule's preferred three-dimensional structure, which directly influences its interaction with other molecules and biological targets. researchgate.netnih.gov The stability of certain tautomers or conformers can also be influenced by the formation of intra- and intermolecular hydrogen bonds, a factor that can be effectively modeled using DFT. researchgate.netnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgacs.org By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, this method provides a unique fingerprint of how molecules pack together. acs.orgnih.gov
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Benzimidazole Compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | 46.4 |
| C···H/H···C | 21.0 |
| S···H/H···S | 15.7 |
| N···H/H···N | 5.7 |
| O···H/H···O | 4.9 |
Data is for (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, an analogous heterocyclic system, to illustrate typical interaction contributions. Sourced from reference nih.gov.
Molecular Modeling and Docking Studies
Molecular modeling, particularly docking simulations, serves as a vital computational technique to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govmdpi.com These studies are foundational in drug discovery, helping to elucidate potential mechanisms of action and guide the optimization of lead compounds. nih.gov
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor's active site. A key output of this process is the estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov A more negative binding energy generally indicates a more stable and favorable ligand-protein complex. researchgate.net
For indazole analogues, docking studies have been performed against a variety of protein targets implicated in diseases like cancer. nih.govnih.govmdpi.com For example, derivatives of indazole have been docked against renal cancer-related proteins (PDB: 6FEW) and the SARS-CoV-2 main protease to evaluate their potential as inhibitors. nih.govresearchgate.net These computational predictions of binding affinity allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov
Table 3: Predicted Binding Energies of Indazole Analogues with Protein Targets
| Compound/Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) |
|---|---|---|
| Indazole derivative 8v | Renal Cancer Protein (6FEW) | -9.0 |
| Indazole derivative 8w | Renal Cancer Protein (6FEW) | -9.0 |
| Indazole derivative 8y | Renal Cancer Protein (6FEW) | -9.1 |
| 2-(5-nitro-1-H-indazol-1-yl) acetic acid | SARS CoV-2 3CLpro | -5.57 |
This table presents a selection of binding energies from docking studies on various indazole derivatives to illustrate the application of this method. Data sourced from references nih.govtandfonline.comnih.gov.
Beyond predicting binding affinity, docking simulations provide detailed, three-dimensional models of the ligand-receptor complex. These models are invaluable for identifying the specific intermolecular interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
Analysis of the docked poses of indazole derivatives reveals common interaction patterns. For instance, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The aromatic rings can participate in arene-H or π-π interactions with the side chains of amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov In a study of indazolylthiazole derivatives targeting the p53 protein, docking revealed crucial hydrogen bonds with residues like Asp228 and arene-H interactions with Thr230 and Cys229, which were essential for the binding mode. nih.gov Understanding these key interactions is critical for structure-activity relationship (SAR) studies and for rationally designing analogues with improved potency and selectivity. nih.govnih.gov
Pharmacophore Model Generation for Activity Prediction
Pharmacophore modeling is a cornerstone of computer-aided drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract concept that encapsulates the key steric and electronic properties required for optimal molecular interactions with a biological target.
For a class of compounds like the indazole derivatives, which are recognized for their anti-inflammatory potential, the generation of a pharmacophore model is a critical step in predicting the activity of novel analogues. nih.gov The development of such a model typically involves the identification of a set of active molecules and the subsequent abstraction of their common chemical features. These features commonly include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
While a specific pharmacophore model for this compound is not extensively detailed in the available literature, a representative model for cyclooxygenase-2 (COX-2) inhibitors can be extrapolated. COX-2 is a well-established target for anti-inflammatory drugs, and indazole-containing compounds have shown inhibitory activity against this enzyme. nih.govsemanticscholar.org A pharmacophore model for a COX-2 inhibitor would likely include:
A Hydrogen Bond Donor: To interact with key residues in the active site of the enzyme.
A Hydrogen Bond Acceptor: Also crucial for anchoring the molecule within the active site.
An Aromatic Ring: To engage in π-π stacking or other non-covalent interactions.
A Hydrophobic Feature: To occupy a hydrophobic pocket within the enzyme.
The structural features of this compound and its analogues can be mapped onto such a hypothetical pharmacophore. The indazole ring itself can serve as a hydrophobic feature and potentially as a hydrogen bond donor or acceptor. The acetic acid moiety provides a crucial hydrogen bond donor and acceptor. By aligning the structures of various analogues with this pharmacophore, it is possible to predict their relative activities and guide the design of new derivatives with enhanced potency.
Table 1: Hypothetical Pharmacophore Features for COX-2 Inhibition and Corresponding Moieties in this compound Analogues
| Pharmacophore Feature | Corresponding Chemical Moiety in Analogues | Predicted Interaction with COX-2 Active Site |
| Hydrogen Bond Donor | -NH of the indazole ring, -OH of the carboxylic acid | Interaction with serine or tyrosine residues |
| Hydrogen Bond Acceptor | =N- of the indazole ring, =O of the carboxylic acid | Interaction with arginine or histidine residues |
| Aromatic Ring | Indazole bicyclic system | π-π stacking with phenylalanine or tyrosine residues |
| Hydrophobic Region | The entire indazole scaffold | Occupying a hydrophobic pocket |
The predictive power of a pharmacophore model is contingent on its validation. This is typically achieved by screening a database of known active and inactive compounds and assessing the model's ability to distinguish between them. A well-validated pharmacophore model can then be employed in virtual screening campaigns to identify novel chemical scaffolds with the desired biological activity.
Molecular Dynamics Simulations for Complex Stability and Dynamics
Molecular dynamics (MD) simulations offer a powerful computational lens through which the time-dependent behavior of a molecule and its interactions with a biological target can be observed at an atomic level. nih.gov These simulations are instrumental in assessing the stability of a ligand-protein complex and in providing a detailed picture of the dynamic interplay of forces that govern molecular recognition.
In the context of this compound and its analogues, MD simulations have been employed to investigate their interaction with the COX-2 enzyme. A recent study on 1H-indazole analogues provides a pertinent example of this approach. scispace.comresearchgate.net The primary objective of such simulations is to evaluate the stability of the binding pose of the ligand within the active site of the protein over time.
The process begins with the docking of the ligand into the crystal structure of the target protein, in this case, the COX-2 enzyme (PDB ID: 3NT1). researchgate.net This initial complex is then subjected to a simulation that calculates the forces between atoms and uses these forces to predict their movements over a specific period, typically in the nanosecond range.
Several key parameters are analyzed to gauge the stability of the complex:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein has reached an equilibrium state and that the binding of the ligand does not induce significant conformational changes that could lead to instability.
Root Mean Square Fluctuation (RMSF): This parameter assesses the fluctuation of individual amino acid residues. It can highlight regions of the protein that are particularly flexible or rigid upon ligand binding.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable interaction.
A study on 1H-indazole analogues as COX-2 inhibitors revealed that a compound with a difluorophenyl group (designated as BDF) remained stable within the active site of the enzyme throughout the simulation. scispace.com This stability was further corroborated by the calculation of the binding free energy using the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method, which showed a substantial affinity of the compound for the target. scispace.comresearchgate.net
Table 2: Representative Data from a Molecular Dynamics Simulation of a 1H-Indazole Analogue with COX-2
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Sufficient duration to assess stability |
| Average RMSD of Protein Backbone | 0.25 nm | Indicates a stable protein structure |
| Key Interacting Residues | TYR385, ARG120, SER530 | Crucial for anchoring the ligand |
| MM-GBSA Binding Free Energy | -75.5 kcal/mol | Suggests a strong and favorable binding affinity |
Structure Activity Relationship Sar Studies of Indazole Acetic Acid Derivatives
Influence of Substituents on the Indazole Ring
Modifications to the bicyclic indazole core are a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of these compounds.
The specific location of a substituent on the indazole ring can dramatically alter its interaction with biological targets. While positions such as C3, C4, and C6 have been extensively studied, the C7 position presents unique characteristics. nih.govresearchgate.net Research into the synthesis of 7-substituted indazoles, such as 7-methoxy or 7-iodo derivatives, highlights the chemical feasibility of modifying this position. researchgate.netresearchgate.netdiva-portal.org
Studies on the herbicidal activity of 6-indazolyl-2-picolinic acids, which share structural similarities, have shown that the substitution position is a critical determinant of efficacy. In this series, new compounds with substituents at the 4, 6, and 7-positions of the indazole ring demonstrated similar and superior inhibition activity compared to those substituted at the 5-position. mdpi.com This suggests that the 7-position is a favorable site for modification to enhance certain biological activities. The distinct electronic and steric environment of the C7 position, being adjacent to the fused benzene (B151609) ring and the N1 atom of the pyrazole (B372694) ring, likely accounts for its unique role in modulating molecular interactions. researchgate.net
The electronic properties of substituents on the indazole ring significantly impact biological activity. Structure-activity relationship analyses have demonstrated that the presence of electron-withdrawing groups (EWGs) can enhance the potency of certain indazole derivatives. For instance, in a series of potential herbicides, compounds featuring electron-withdrawing substituents on the indazole ring displayed markedly improved inhibitory activity. mdpi.com
Conversely, the introduction of electron-donating groups (EDGs), such as amino (-NH₂) or methoxy (B1213986) (-OCH₃), was found to decrease the herbicidal activity in the same study. mdpi.com While not directly related to biological activity, the influence of these groups is also observed during chemical synthesis. The synthesis of indazole acetic acids was shown to be less efficient when EDGs were present at the 5-position, whereas EWGs like chlorine (-Cl) or trifluoromethyl (-CF₃) at the 6-position were well-tolerated, leading to good product yields. researchgate.netdiva-portal.org This indicates that the electronic nature of the substituents governs not only the molecule's interaction with a biological target but also its fundamental chemical reactivity.
Specific functional groups attached to the indazole ring have been shown to confer distinct biological properties.
Halide Substituents: The introduction of halogen atoms is a common strategy in drug design. A series of halogenated 1-benzylindazole-3-carboxylic acids demonstrated potent antispermatogenic activity, with 1-(2,4-dichlorobenzyl) and 1-(2,4-dibromobenzyl) derivatives being particularly effective. nih.gov Furthermore, compounds with halide substituents (e.g., -F, -Cl, -Br) on the indazole ring have shown favorable herbicidal activity. mdpi.com The synthesis of molecules like 7-bromo-4-chloro-1H-indazol-3-amine underscores the importance of halogenated indazoles as intermediates in the development of therapeutic agents. mdpi.com
Alkyl Substituents: Simple alkyl groups, such as methyl (-CH₃), can also positively influence biological activity. In studies of indazolyl picolinic acids, a methyl substituent contributed to better herbicidal performance. mdpi.com Similarly, a 1-(4-chloro-2-methylbenzyl) derivative was identified as a potent antispermatogenic agent, highlighting the beneficial contribution of an alkyl group in conjunction with a halide. nih.gov
Amino Substituents: The effect of an amino group (-NH₂) can vary depending on the target. As an electron-donating group, it was found to decrease the herbicidal activity of certain indazole derivatives. mdpi.com However, the 3-aminoindazole scaffold is a crucial component in other contexts, serving as a building block for potent therapeutic agents. mdpi.com
| Substituent Type | Example Group(s) | Position(s) Studied | Observed Effect on Biological Activity | Reference Activity |
|---|---|---|---|---|
| Electron-Withdrawing | -Cl, -Br, -F, -CF₃ | Indazole Ring | Increased Activity | Herbicidal mdpi.com |
| Electron-Donating | -NH₂, -OCH₃ | Indazole Ring | Decreased Activity | Herbicidal mdpi.com |
| Halide | -Cl, -Br | Benzyl group at N1 | Potent Activity | Antispermatogenic nih.gov |
| -F, -Cl, -Br | Indazole Ring | Increased Activity | Herbicidal mdpi.com | |
| Alkyl | -CH₃ | Indazole Ring | Increased Activity | Herbicidal mdpi.com |
| -CH₃ | Benzyl group at N1 | Potent Activity | Antispermatogenic nih.gov |
Significance of the Acetic Acid Side Chain
The acetic acid side chain is fundamental for anchoring the molecule to its biological target. Its carboxyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues within an enzyme's active site or a receptor's binding pocket. researchgate.net For example, the analgesic action of some indazole derivatives is thought to stem from the inhibition of the cyclooxygenase (COX) pathway, which is involved in prostaglandin (B15479496) synthesis. biotech-asia.org The acetic acid moiety can mimic aspects of the natural substrate, arachidonic acid, allowing it to interact with the target enzyme.
Similarly, other acetic acid-bearing scaffolds, such as indole-carboxylic acids, have been developed as inhibitors of enzymes like mPGES-1, which is also involved in prostaglandin production. frontiersin.org The acetic acid portion of the molecule is crucial for binding, while the heterocyclic ring system (e.g., indazole) provides additional interactions, such as π–π stacking with aromatic residues, that determine binding affinity and selectivity. academie-sciences.fr The length and flexibility of the side chain are therefore critical for correctly positioning the indazole core within the binding site to achieve optimal interaction.
The carboxylic acid group is a key pharmacophore that profoundly influences both the pharmacodynamic and pharmacokinetic properties of a drug candidate. wiley-vch.de
Biological Activity: The acidity of the carboxyl group allows it to act as a hydrogen bond donor and, in its ionized carboxylate form, as a hydrogen bond acceptor. This dual capacity is vital for drug-target interactions. researchgate.net At physiological pH, the group is typically deprotonated, carrying a negative charge that facilitates strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a target protein, often anchoring the molecule in place for a potent biological effect. researchgate.netwiley-vch.de
Permeability and Solubility: The presence of the carboxylic acid group generally increases the water solubility of a compound, which is beneficial for administration and distribution. wiley-vch.de However, this same feature can limit its ability to cross biological membranes. Because the group is ionized at physiological pH, acidic compounds often exhibit poor passive diffusion across the lipid bilayers of cell membranes. wiley-vch.de This can result in low oral bioavailability, a significant challenge that must be addressed during drug development, sometimes through the design of prodrugs where the carboxylic acid is temporarily masked. wiley-vch.de
Stereochemical Considerations and Chiral Centers
The introduction of chiral centers into drug molecules can have a profound impact on their biological activity. This is because stereoisomers, or enantiomers, can interact differently with chiral biological targets such as enzymes and receptors. In the context of 2-(1H-indazol-7-yl)acetic acid derivatives, the creation of a chiral center, often at the alpha-position of the acetic acid side chain, can lead to significant differences in the pharmacological profiles of the resulting enantiomers.
Research has demonstrated the importance of stereochemistry in the biological activity of various heterocyclic compounds. While specific studies focusing exclusively on the stereoisomers of this compound are not extensively detailed in the public domain, the general principles of stereopharmacology are highly applicable. For instance, the synthesis of indazoles with a C3-quaternary chiral center has been achieved with high enantioselectivity, highlighting the feasibility of creating stereochemically defined indazole derivatives. pnrjournal.com
The biological evaluation of individual enantiomers often reveals that one isomer is significantly more active than the other. This "eutomer" may exhibit higher affinity for the target receptor or be metabolized differently than its less active counterpart, the "distomer". Therefore, the development of stereoselective syntheses or the chiral resolution of racemic mixtures is a crucial step in optimizing the therapeutic potential of chiral indazole acetic acid derivatives.
Table 1: Hypothetical Biological Activity of Chiral Indazole Acetic Acid Derivatives
| Compound | Enantiomer | Target Binding Affinity (IC₅₀, nM) | In vivo Efficacy (% inhibition) |
| Derivative A | (R)-enantiomer | 10 | 75 |
| (S)-enantiomer | 500 | 15 | |
| Derivative B | Racemate | 85 | 40 |
| (R)-enantiomer | 250 | 20 | |
| (S)-enantiomer | 30 | 80 |
Comparative Analysis of N-1 and N-2 Isomers on Biological Activity
The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which can be substituted. The position of this substitution can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting isomers. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov
While a direct comparative SAR study on N-1 and N-2 isomers of this compound is not extensively documented, research on other indazole derivatives provides valuable insights. For instance, studies on N-alkylated indazoles have shown that the regioselectivity of the alkylation (N-1 vs. N-2) is influenced by the substituents on the indazole ring and the reaction conditions. This synthetic control is vital for systematically evaluating the biological activities of each isomer.
Table 2: General Comparison of Properties of N-1 and N-2 Indazole Isomers
| Property | N-1 Isomer | N-2 Isomer |
| Thermodynamic Stability | Generally more stable | Generally less stable |
| Dipole Moment | Often differs from N-2 isomer | Often differs from N-1 isomer |
| Hydrogen Bonding | Acts as a hydrogen bond donor (if unsubstituted) and acceptor | Acts as a hydrogen bond acceptor |
| Biological Activity | Can differ significantly from N-2 isomer | Can differ significantly from N-1 isomer |
The synthesis of specific N-1 and N-2 substituted indazole acetic acid derivatives would allow for a systematic investigation of their SAR. Such studies would involve comparing the in vitro and in vivo activities of the isomeric pairs to determine which substitution pattern is more favorable for a given biological target. This comparative analysis is a cornerstone of rational drug design for this class of compounds.
Biological Research Applications and Mechanistic Studies Pre Clinical, Non Human
Enzyme Inhibition Profiles
A thorough search of available scientific literature yielded no specific data on the inhibitory activity of 2-(1H-indazol-7-yl)acetic acid against the specified kinases, including Phosphoinositide 3-Kinase δ (PI3Kδ), Rho-associated coiled-coil containing protein kinase 2 (ROCK2), Cyclin-dependent kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Haspin, Unc-51 like autophagy activating kinase 1 (ULK1), Pim kinases, or Fibroblast Growth Factor Receptors (FGFRs). Consequently, no quantitative data such as IC₅₀ values or detailed mechanistic insights for this compound in the context of kinase inhibition could be found.
Similarly, investigations into the potential inhibitory effects of this compound on other enzyme targets, specifically Ubiquitin-Specific Peptidase 7 (USP7) and α-Glucosidase, did not reveal any published research. There is no available data to characterize its profile or potency as an inhibitor for these enzymes.
Receptor Ligand Development
The role of this compound as a potential ligand for the Sigma-2 (σ₂) receptor has not been documented in the accessible scientific literature. No studies detailing its binding affinity, selectivity, or functional activity (agonist or antagonist) at the Sigma-2 receptor have been published.
There is no evidence in the current body of scientific research to suggest that this compound has been investigated as an agonist for the 5-hydroxytryptamine receptor 2C (5-HT2C). Research on its potential interactions or functional effects on this receptor is not publicly available.
Investigation of Cellular Pathway Modulation
A comprehensive review of scientific databases and literature found no studies dedicated to the investigation of how this compound may modulate specific cellular pathways. Research detailing its effects on intracellular signaling cascades or other cellular mechanisms is not available.
Regulation of Cell Motility and Contraction (via ROCK inhibition)
Research into the specific effects of this compound on the regulation of cell motility and contraction through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition is not extensively documented in publicly available literature. However, the broader class of indazole derivatives has been a subject of investigation for their potential as kinase inhibitors, including those involved in cell motility.
The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing processes such as cell adhesion, migration, and contraction. Dysregulation of this pathway is implicated in various diseases, including cancer metastasis. While direct evidence for this compound is limited, studies on structurally related indazole compounds have shown promise in targeting kinases. Further research is necessary to determine if this compound or its close analogs possess ROCK inhibitory activity and could thereby modulate cell motility and contraction.
Impact on Cellular Signaling Pathways
The precise impact of this compound on specific cellular signaling pathways remains an area requiring more in-depth investigation. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets and influence multiple signaling cascades.
Studies on various indazole derivatives have revealed their capacity to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, some indazole-containing compounds have been shown to inhibit protein kinases that are crucial components of pathways such as the PI3K/Akt/mTOR and MAPK pathways. mdpi.com These pathways are fundamental to cellular function, and their dysregulation is a hallmark of many diseases, including cancer. The acetic acid moiety of the title compound could also potentially influence cellular metabolism-related pathways, as acetic acid itself can affect signaling cascades like the AMPK pathway. nih.gov However, without direct experimental evidence on this compound, its specific effects on cellular signaling remain speculative.
Effects on Histone Modification (e.g., Haspin inhibition)
The potential for this compound and its derivatives to influence histone modifications, particularly through the inhibition of the enzyme Haspin, has been an area of active research. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a modification essential for proper chromosome alignment and segregation.
Recent studies have identified novel 5-(4-pyridinyl)indazole derivatives as potent and selective inhibitors of Haspin. researchgate.netnih.gov For example, amide coupling of an indazole core with m-hydroxyphenyl acetic acid resulted in a compound with a significant inhibitory concentration (IC50) against Haspin. researchgate.netnih.gov While these studies did not specifically test this compound, the findings highlight the potential of the indazole scaffold, in combination with an acetic acid-like moiety, to serve as a basis for the development of Haspin inhibitors. Molecular docking studies have further elucidated how these indazole-based inhibitors can be modified to achieve selectivity for Haspin. nih.gov
Table 1: Haspin Inhibitory Activity of Selected Indazole Derivatives
| Compound | Modification | Haspin IC50 (nM) | Selectivity Profile |
|---|---|---|---|
| Compound 21 | Amide coupling with m-hydroxyphenyl acetic acid | 78 | Selective over Clk 1-3 and Dyrk1A, 1B, and 2 |
Note: This table is based on data for indazole derivatives and not the specific subject compound.
Research in Antimicrobial Activities
Antibacterial Efficacy (e.g., against S. aureus)
In one study, a series of novel indazole derivatives were synthesized and evaluated for their antibacterial effects against several bacterial strains, including S. aureus. mitwpu.edu.in Certain substituted indazoles exhibited significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values as low as 50 μg/mL. mitwpu.edu.in Another study highlighted that some 2H-indazole derivatives showed good inhibitory profiles against S. aureus and S. epidermidis, with MIC values in the range of 64 to 128 µg/mL. nih.gov The mechanism of action for these compounds is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase B. mitwpu.edu.in
Antifungal Activity
The indazole nucleus is a component of various compounds investigated for their antifungal properties. Research has shown that certain indazole derivatives exhibit efficacy against fungal pathogens. For example, a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were synthesized and showed potent activity against tested fungal strains, in some cases exceeding the efficacy of the standard antifungal drug fluconazole. tandfonline.com
Furthermore, studies on 2H-indazole derivatives have demonstrated in vitro growth inhibition against yeasts such as Candida albicans and Candida glabrata. pnrjournal.com The broad-spectrum antimicrobial potential of the indazole scaffold suggests that this compound could also possess antifungal properties, though specific experimental validation is required.
Antiprotozoal Activity (e.g., against Leishmania species)
Indazole derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents. Various studies have demonstrated the in vitro activity of indazoles against a range of protozoan parasites, including Leishmania species, the causative agents of leishmaniasis.
One area of investigation has been indazole N-oxide derivatives, which have shown leishmanicidal properties. researchgate.net The proposed mechanism of action for some of these compounds involves the generation of free radicals and the inhibition of parasitic oxygen uptake. researchgate.net Other research has focused on 2-phenyl-2H-indazole derivatives, which have displayed potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. pnrjournal.comnih.gov While direct studies on this compound against Leishmania are lacking, the consistent antiprotozoal activity observed across different classes of indazole derivatives suggests that this compound could be a candidate for further investigation in this area.
Based on a comprehensive review of available scientific literature, there is no specific preclinical research data published regarding "this compound" for the outlined topics of antiviral, anti-inflammatory, analgesic, or anticancer applications.
Therefore, it is not possible to generate the requested article with detailed research findings, data tables, or mechanistic studies for the following sections:
Pre-clinical Anticancer Research (in vitro cellular models, in vivo non-human studies)
Cell Viability and Cell Cycle Modulation Studies (e.g., apoptosis, cell cycle arrest)
The searches conducted for "this compound" in combination with keywords such as "antiviral," "SARS-CoV-2 Mpro," "HIV-1 capsid," "anti-inflammatory," "analgesic," "anticancer," "tumor growth," "apoptosis," and "cell cycle" did not yield any relevant studies containing experimental data for this specific compound. While research exists for other indazole derivatives in these therapeutic areas, the information is not applicable to the precise molecule specified in the instructions.
2 1h Indazol 7 Yl Acetic Acid As a Chemical Probe and Lead Scaffold in Drug Discovery Research
Role in Scaffold-Hopping and Fragment-Based Drug Design Strategies
Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for identifying and optimizing novel drug candidates. The indazole acetic acid framework is particularly well-suited for these approaches.
Fragment-Based Drug Design (FBDD): FBDD begins with the screening of low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. nih.gov These initial hits are then grown, linked, or merged to create more potent, lead-like molecules. The indazole moiety itself serves as an excellent fragment due to its favorable physicochemical properties and its ability to form key interactions with protein targets. For instance, a substituted 1H-indazole was identified as a core fragment in the development of potent inhibitors for Phosphoinositide-Dependent Kinase-1 (PDK1), a crucial target in cancer therapy. Similarly, the heterocyclic fragment 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent inhibitor of the HIV-1 capsid. mdpi.com The 2-(1H-indazol-7-yl)acetic acid structure provides a versatile platform where the indazole core acts as an anchor in the protein's binding site, while the acetic acid group serves as a vector for synthetic modifications, allowing chemists to "grow" the fragment by adding new chemical groups to explore and exploit adjacent binding pockets.
Scaffold Hopping: Scaffold hopping involves replacing the central core of a known active compound with a structurally different moiety while retaining the original biological activity. This technique is used to discover new intellectual property, improve pharmacokinetic properties, or escape from known toxicities associated with the original scaffold. The indazole acetic acid structure can be used as a novel scaffold to replace other heterocyclic systems in known drug classes. Its specific arrangement of hydrogen bond donors and acceptors, combined with its aromatic nature, allows it to mimic the essential pharmacophoric features of other molecular cores, leading to the discovery of new classes of inhibitors for various targets.
Utilization in Developing Novel Chemical Probes
While the indazole acetic acid scaffold is extensively documented as a lead structure in drug discovery, its direct application in the development of chemical probes is less prevalent but holds significant potential. researchgate.netdiva-portal.org Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein target. researchgate.neth1.co They often incorporate a reporter tag (like a fluorescent dye or biotin) and sometimes a photoreactive group for covalent labeling.
The this compound structure is amenable to derivatization for creating such probes. The carboxylic acid handle is a key feature, providing a convenient attachment point for linkers connected to various functional moieties. For example, it can be coupled with:
Affinity tags: Such as biotin (B1667282), for pull-down experiments to identify protein targets (target deconvolution).
Fluorescent dyes: To visualize the localization of the probe and its target within cells.
Photoreactive groups: Moieties like diazirines or benzophenones can be incorporated to create photoaffinity probes. nih.govenamine.net Upon UV irradiation, these probes form a covalent bond with their target protein, allowing for irreversible labeling and subsequent identification via mass spectrometry. nih.gov
A research team successfully synthesized a photoaffinity probe with a biotin tag to study the binding of the anti-microtubule agent plinabulin, demonstrating that such complex probes can be created to investigate drug-protein interactions. merckmillipore.com Although specific examples detailing the conversion of this compound into a chemical probe are not widespread in the literature, its structural features make it a highly suitable candidate for such synthetic efforts aimed at elucidating the mechanism of action of indazole-based inhibitors.
Lead Optimization and Derivatization for Enhanced Potency and Selectivity
Once an initial "hit" compound like this compound or a related indazole fragment is identified, the process of lead optimization begins. This involves the systematic chemical modification (derivatization) of the lead structure to improve its therapeutic properties, primarily its potency (the concentration required to produce a desired effect) and selectivity (its ability to act on the intended target without affecting other proteins). nih.gov
The indazole scaffold is highly amenable to a variety of chemical reactions that allow for the exploration of Structure-Activity Relationships (SAR). The SAR describes how changes in a molecule's structure affect its biological activity. For the indazole ring, common derivatization strategies include:
Substitution on the aromatic ring: Adding different chemical groups (e.g., halogens, methyl, methoxy (B1213986) groups) to the benzene (B151609) portion of the indazole can influence binding affinity and metabolic stability.
Elaboration of the acetic acid side chain: The carboxylic acid can be converted into amides, esters, or other functional groups to probe interactions with the target protein.
A notable example of lead optimization involving an indazole scaffold is the development of potent inhibitors for the enzyme ERK1/2. nih.gov Starting from a lead compound, researchers synthesized a series of 1H-indazole amide derivatives. This optimization campaign led to the discovery of compounds with excellent enzymatic and cellular activity, demonstrating how targeted derivatization can dramatically enhance potency. nih.gov
The following table illustrates the results from a lead optimization study of indazole-based inhibitors targeting different kinases, showcasing how chemical modifications can lead to compounds with high potency (low IC₅₀ values).
| Compound | Target Kinase | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Compound 109 | EGFR T790M | 5.3 nM | nih.gov |
| Compound 116 | ERK1/2 | 9.3 nM | nih.gov |
| Compound 117 | ERK1/2 | 25.8 nM | nih.gov |
Future Research Directions and Unexplored Avenues for 2 1h Indazol 7 Yl Acetic Acid
Investigation of Novel Biological Targets and Pathways
While the broader indazole class is known for a wide range of biological activities, including anti-inflammatory and anticancer properties, the specific molecular targets of 2-(1H-indazol-7-yl)acetic acid are not well-defined. nih.govnih.gov Future research should prioritize the elucidation of its mechanism of action. Initial studies on related indazole acetic acids have suggested potential analgesic and anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This provides a logical starting point for investigation.
A crucial future direction is the systematic screening of this compound against a comprehensive panel of biological targets. This could unveil novel therapeutic applications beyond inflammation and oncology. Given the structural similarities of indazoles to other key biological heterocycles, a number of pathways warrant investigation. For instance, certain pyrazolyl s-triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer. nih.gov It would be of significant interest to determine if this compound or its derivatives could modulate components of this or other critical cell signaling pathways.
Furthermore, the potential for this compound to impact neurodegenerative diseases presents an exciting, albeit unexplored, avenue. nih.govnih.gov The role of neuroinflammation in the pathogenesis of conditions like Alzheimer's and Parkinson's disease is well-established. semanticscholar.org A compound with potential anti-inflammatory properties could, therefore, offer neuroprotective benefits. Initial studies could involve assessing the compound's ability to mitigate inflammatory responses in relevant neurological models.
Table 1: Potential Biological Targets and Pathways for Investigation
| Therapeutic Area | Potential Targets/Pathways | Rationale |
| Oncology | EGFR, PI3K/AKT/mTOR, VEGFR | Known targets for other indazole and pyrazole (B372694) derivatives. nih.govnih.gov |
| Inflammation | COX-1, COX-2, Pro-inflammatory Cytokines | Indazole acetic acids have shown NSAID-like activity. nih.gov |
| Neurodegeneration | Neuroinflammatory pathways (e.g., TNF-α, IL-6) | Anti-inflammatory action may confer neuroprotection. nih.govsemanticscholar.org |
| Infectious Diseases | Viral or bacterial enzymes | Broad biological activity of the indazole scaffold. researchgate.net |
Development of Advanced Synthetic Routes for Diversification
The exploration of this compound's full potential is intrinsically linked to the ability to generate a diverse library of analogues. Recent advancements in synthetic organic chemistry offer powerful tools for the functionalization of the indazole core. nih.gov Future research should focus on developing more efficient and versatile synthetic routes that allow for the introduction of a wide range of substituents onto both the indazole ring and the acetic acid side chain.
Microwave-assisted synthesis has emerged as a valuable technique for accelerating the synthesis of indazole acetic acid derivatives. whiterose.ac.ukresearchgate.net This technology can significantly reduce reaction times and improve yields, facilitating the rapid generation of compound libraries for biological screening. researchgate.net Further exploration of microwave-assisted protocols for the synthesis of this compound and its derivatives is warranted.
Moreover, the development of novel catalytic systems, such as those employing palladium or copper, has enabled previously challenging C-H functionalization and cross-coupling reactions on the indazole nucleus. nih.gov These methods open up new possibilities for creating highly functionalized derivatives with tailored properties. For instance, the introduction of different functional groups at various positions on the indazole ring could modulate the compound's pharmacokinetic and pharmacodynamic properties. researchgate.net A modular synthetic approach would be highly beneficial, allowing for the systematic variation of different structural components to explore structure-activity relationships (SAR). mdpi.com
Table 2: Modern Synthetic Strategies for Diversification
| Synthetic Strategy | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, improved yields, and access to novel chemical space. whiterose.ac.ukresearchgate.net |
| Metal-Catalyzed Cross-Coupling | Employs transition metals (e.g., Pd, Cu) to form new C-C and C-N bonds. | Enables the introduction of a wide variety of substituents on the indazole core. nih.gov |
| C-H Functionalization | Directly converts C-H bonds into new functional groups. | Atom-economical and allows for late-stage diversification of complex molecules. nih.gov |
| Modular Synthesis | A strategy that allows for the assembly of molecules from distinct building blocks. | Facilitates the systematic exploration of structure-activity relationships. mdpi.com |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, future research should embrace a systems biology approach through the integration of multi-omics data. frontiersin.org This involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data to construct a holistic picture of the compound's impact on cellular function. nih.gov
By treating relevant cell lines or animal models with this compound and subsequently performing multi-omics analysis, researchers can identify the full spectrum of molecular changes induced by the compound. For example, transcriptomic analysis can reveal which genes are up- or down-regulated, while proteomic analysis can identify changes in protein expression and post-translational modifications. mdpi.com Metabolomic analysis can then provide insights into the downstream effects on metabolic pathways.
The integration of these different "omics" layers can help to identify the primary molecular targets of the compound and the signaling pathways it modulates. taylorfrancis.com This information is invaluable for understanding its mechanism of action, identifying potential biomarkers of response, and predicting potential off-target effects. Furthermore, multi-omics data can be used to generate new hypotheses about the compound's therapeutic potential that can be tested in subsequent experiments. frontiersin.org
Exploration of Targeted Delivery Systems (Conceptual)
A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action in the body at a sufficient concentration while minimizing exposure to healthy tissues. Targeted drug delivery systems offer a promising solution to this problem. ijpsjournal.com For this compound, the development of targeted delivery systems is a conceptually important future direction that could enhance its therapeutic efficacy and reduce potential side effects.
Nanoparticles represent a versatile platform for targeted drug delivery. ijpsjournal.com These can be engineered to encapsulate this compound and can be surface-functionalized with targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. ijpsjournal.com For example, in the context of cancer therapy, nanoparticles could be targeted to receptors that are overexpressed on tumor cells, thereby increasing the local concentration of the drug at the tumor site. The use of stimuli-responsive nanoparticles, which release their payload in response to specific environmental cues such as pH or enzyme activity, could provide an additional layer of control over drug release. nih.gov
Design and Synthesis of this compound Conjugates and Prodrugs
Another promising strategy for improving the therapeutic properties of this compound is the design and synthesis of conjugates and prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. researchgate.net This approach can be used to overcome a variety of challenges, such as poor solubility, low bioavailability, and rapid metabolism.
For this compound, the carboxylic acid group provides a convenient handle for the attachment of promoieties to create prodrugs with improved pharmacokinetic profiles. For example, esterification of the carboxylic acid could increase the lipophilicity of the compound, potentially enhancing its absorption and cell permeability.
Drug conjugation, on the other hand, involves linking the drug molecule to another chemical entity, such as a polymer, a peptide, or an antibody. nih.gov This can be used to alter the drug's biodistribution, increase its half-life, and even confer targeting capabilities. For instance, conjugating this compound to a polymer like polyethylene (B3416737) glycol (PEG) could reduce its renal clearance and prolong its circulation time. The development of such conjugates and prodrugs represents a key area for future research that could significantly enhance the therapeutic potential of this promising compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1H-indazol-7-yl)acetic acid, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling indazole derivatives with acetic acid precursors. For example, a multi-step approach may include:
Intermediate Formation : Bromination of 1H-indazole at the 7-position using N-bromosuccinimide (NBS) under radical conditions .
Nucleophilic Substitution : Reaction with a glycine equivalent (e.g., ethyl glycinate) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .
Hydrolysis : Acidic or basic hydrolysis of the ester to yield the carboxylic acid .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield. Purity can be enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm substitution patterns (e.g., indazole C7 proton absence in -NMR, carboxylic acid proton at ~12 ppm in DMSO-d6).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at m/z 203.07 for C₁₀H₉N₂O₂).
- X-ray Crystallography : Resolve crystal structure using SHELX programs to confirm bond lengths and angles .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?
- Methodological Framework :
Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the indazole N1 or acetic acid α-position to modulate electronic effects .
Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
- Data Interpretation : Use Hammett plots or QSAR models to link electronic parameters (σ, π) with activity trends .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Resolution Protocol :
Re-examine Sample Purity : Contaminants (e.g., residual solvents) can distort NMR signals. Validate via HPLC (>95% purity) .
Dynamic Effects : Tautomerism or rotational isomers (e.g., carboxylic acid dimerization) may cause NMR splitting. Use variable-temperature NMR to probe equilibria .
Cross-Validation : Compare experimental X-ray data (bond lengths, torsion angles) with DFT-optimized structures (Gaussian 16) to identify discrepancies .
Q. What experimental designs are recommended for studying the stability of this compound under physiological conditions?
- Stability Assay :
pH-Dependent Degradation : Incubate compound in buffers (pH 1–10) at 37°C. Monitor decomposition via LC-MS at 0, 6, 24, and 48 hours.
Metabolite Identification : Use hepatocyte microsomes to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid) .
Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (UV irradiation at 320–400 nm) .
Data-Driven Challenges
Q. How can researchers reconcile conflicting bioactivity data for this compound across different assay platforms?
- Troubleshooting Steps :
Assay Conditions : Compare buffer composition (e.g., Mg²⁺ concentration in kinase assays) and temperature (25°C vs. 37°C).
Protein Source : Variability in recombinant vs. native enzyme activity (e.g., post-translational modifications).
Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to standardize IC₅₀ calculations .
Q. What are the best practices for quantifying trace impurities in this compound batches?
- Analytical Methods :
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (0.1% TFA in water/acetonitrile), detect at 254 nm.
- LC-MS/MS : MRM mode for targeted impurity detection (e.g., unreacted indazole precursor at m/z 119.05) .
- Limit of Quantification (LOQ) : Validate down to 0.1% w/w using spiked calibration curves .
Safety and Handling
Q. What precautions are critical when handling intermediates in the synthesis of this compound?
- Risk Mitigation :
- Brominated Intermediates : Use fume hoods and PPE (nitrile gloves, safety goggles) due to lachrymatory effects .
- Palladium Catalysts : Avoid inhalation; employ chelating resins (e.g., SiliaMetS Thiol) for post-reaction metal scavenging .
- Storage : Store final compound at –20°C under inert atmosphere (argon) to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
